molecular formula C15H17NO6 B1196307 8-Hydroxyquinoline-beta-D-glucopyranoside CAS No. 29266-96-4

8-Hydroxyquinoline-beta-D-glucopyranoside

Numéro de catalogue: B1196307
Numéro CAS: 29266-96-4
Poids moléculaire: 307.3 g/mol
Clé InChI: BWMXDESAZVPVGR-GSZWNOCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Hydroxyquinoline-beta-D-glucopyranoside, also known as salicylhydroxamic acid glucoside, is a chemical compound that has been used in various scientific research applications. It is a glucoside derivative of salicylhydroxamic acid, which is a well-known chelating agent. This compound has gained attention due to its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and microbial infections.

Applications De Recherche Scientifique

Anticancer Activity

8-Hydroxyquinoline derivatives, including 8-hydroxyquinoline-β-D-glucopyranoside, have demonstrated significant potential in cancer therapy. These compounds are known for their ability to bind metal ions and are investigated for their antiproliferative activities against tumor cells. The interest in these compounds has grown due to their metal-binding properties, which are utilized in forming glycoconjugates that target over-expressed glucose transporters in cancer cells. This targeting mechanism facilitates the delivery of the anticancer agent directly to the cancer cells, thereby increasing the efficacy of the treatment. Studies have shown that these glycoconjugates exhibit antiproliferative activity in the presence of copper(II) ions, indicating their potential use as anti-cancer prodrugs (Oliveri et al., 2012), (Oliveri et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 8-Hydroxyquinoline-beta-D-glucopyranoside is the enzyme beta-glucosidase . This enzyme is present in various members of the family Enterobacteriaceae . The compound serves as a substrate for this enzyme, aiding in the differentiation of these bacteria based on the presence or absence of beta-glucosidase .

Mode of Action

This compound interacts with its target, beta-glucosidase, through a process known as enzymatic cleavage . This interaction results in the compound being broken down by the enzyme . The cleavage of the compound is a key step in its mode of action, enabling it to exhibit its biological activities .

Biochemical Pathways

The cleavage of this compound by beta-glucosidase is part of a larger biochemical pathway involving the metabolism of glucosides . This pathway plays a crucial role in various biological processes, including the regulation of energy production and the breakdown of complex carbohydrates .

Pharmacokinetics

The compound’s interaction with beta-glucosidase suggests that it may be metabolized in environments where this enzyme is present .

Result of Action

The cleavage of this compound by beta-glucosidase results in the compound exhibiting antiproliferative activity against different tumor cell lines in the presence of copper (II) ions . This suggests that the compound may have potential anticancer properties .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of beta-glucosidase and copper (II) ions . These factors can affect the compound’s efficacy and stability. For instance, the absence of beta-glucosidase may hinder the compound’s ability to be metabolized and exert its biological effects .

Safety and Hazards

When handling 8-Hydroxyquinoline-beta-D-glucopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Orientations Futures

The development of glucoconjugates, such as 8-Hydroxyquinoline-beta-D-glucopyranoside, is due to the glucose avidity and the over-expression of glucose transporters in cancer cells . This suggests a potential future direction for the use of this compound in cancer treatment .

Analyse Biochimique

Biochemical Properties

8-Hydroxyquinoline-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the differentiation of bacterial species. It serves as an alternative substrate for the detection of beta-glucosidase activity, which is crucial for identifying members of the Enterobacteriaceae family . The compound interacts with beta-glucosidase enzymes, leading to the hydrolysis of the glucopyranoside moiety and the release of 8-hydroxyquinoline. This interaction is essential for the high-contrast metal chelate formation used in bacterial differentiation .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. In cancer cells, the compound has been shown to inhibit the proliferation of cell lines such as HCT 116 and MCF-7 . It influences cell function by interfering with cell signaling pathways and gene expression, particularly those associated with cancer progression. The compound’s cytotoxic effects are enhanced in the presence of copper (II) ions, which facilitate its antiproliferative activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-glucosidase enzymes, leading to the cleavage of the glucopyranoside moiety and the release of 8-hydroxyquinoline . This release enables the compound to bind to metal ions, forming stable complexes that inhibit enzyme activity and disrupt cellular processes. The compound’s ability to chelate metal ions is a key factor in its antibacterial and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at -20°C, ensuring its long-term usability in biochemical assays . Its activity may decrease over extended periods, necessitating proper storage and handling to maintain its efficacy. Long-term studies have shown that the compound retains its ability to inhibit cell proliferation and enzyme activity, although its potency may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold for these effects depends on the specific animal model and the experimental conditions, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by beta-glucosidase enzymes . This hydrolysis releases 8-hydroxyquinoline, which can then participate in metal ion chelation and other biochemical reactions. The compound’s interaction with glucose transporters in cancer cells enhances its uptake and activity, contributing to its antiproliferative effects . Additionally, the presence of copper (II) ions can further modulate its metabolic activity and enhance its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with glucose transporters and binding proteins . These interactions facilitate its uptake and localization in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and the presence of metal ions, which can enhance its accumulation in target tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in metal ion metabolism . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific cellular locations. The compound’s ability to chelate metal ions and inhibit enzyme activity is closely linked to its subcellular localization, which determines its overall efficacy in biochemical assays and therapeutic applications .

Propriétés

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXDESAZVPVGR-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29266-96-4
Record name 8-Quinolinyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29266-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.